molecular formula C17H15NO B060459 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde CAS No. 192997-34-5

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

Cat. No. B060459
CAS RN: 192997-34-5
M. Wt: 249.31 g/mol
InChI Key: KAMDPYAYPGSDBC-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic compounds known for their significance in pharmaceuticals and fine chemical synthesis. Indoles are important in the synthesis of natural products and active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of indole derivatives typically involves reactions such as nucleophilic substitution, condensation, or cyclization processes. Although specific synthesis methods for 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde are not directly available, similar compounds like 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde and 1-(4-Methoxybenzyl)-1 H-indole-3-carbaldehyde have been synthesized through reactions of indole-3-carbaldehyde with respective benzyl chlorides followed by recrystallization from ethanol (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

Indole derivatives often exhibit planar indole ring systems due to the conjugation of the pi-electron system. The structure of the indole core allows for a variety of chemical modifications, resulting in diverse biological activities. The dihedral angles between the indole and the benzyl rings in similar compounds suggest that there may be significant conformational interactions affecting their properties and reactivity (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives are versatile in chemical reactions, such as nucleophilic substitutions, which allow for the introduction of various functional groups. They can react regioselectively with nucleophiles, providing pathways to trisubstituted indole derivatives, crucial for pharmaceutical applications (Yamada et al., 2009).

Scientific Research Applications

Indole Synthesis and Classification

Indoles are pivotal in organic synthesis, inspiring chemists to develop numerous methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) classifies indole synthesis strategies, emphasizing their importance in medicinal chemistry and drug discovery. This classification is crucial for understanding how derivatives like 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde might be synthesized and applied in various research contexts, highlighting the structural diversity and functionalization possibilities inherent to indole compounds (Taber & Tirunahari, 2011).

Antioxidant Activity

Indoles and their derivatives have been investigated for their antioxidant properties. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which is relevant for assessing the potential health benefits of indole derivatives. Their work outlines various assays that could be applied to study compounds like 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde, contributing to our understanding of its antioxidative potential and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Anticancer Agents

The Knoevenagel condensation reaction is a method used to synthesize α, β-unsaturated ketones/carboxylic acids, which have shown remarkable anticancer activity. Tokala, Bora, and Shankaraiah (2022) highlighted the application of this reaction to synthesize biologically active molecules, including indole derivatives. This underscores the potential of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde as a precursor in developing anticancer agents, demonstrating the compound's significance in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Environmental and Biotechnological Applications

Research on indole derivatives also extends into environmental science and biotechnology. Husain and Husain (2007) discussed the application of redox mediators in treating organic pollutants, where indole-based compounds could play a role in enhancing the degradation efficiency of recalcitrant compounds. This indicates the potential environmental applications of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde in wastewater treatment and pollution remediation (Husain & Husain, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Depending on its specific properties, it may pose various hazards, such as being irritating to the eyes or skin, or being harmful if swallowed or inhaled .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy, studying its pharmacokinetics, or conducting clinical trials .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDPYAYPGSDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589405
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

CAS RN

192997-34-5
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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